molecular formula C13H16BrNO2S B2461056 4-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide CAS No. 2195878-10-3

4-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide

Cat. No.: B2461056
CAS No.: 2195878-10-3
M. Wt: 330.24
InChI Key: IFQHRKHFCGWFTG-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a spirocyclic structure, which is a compound with two rings that share only one atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” was achieved using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the thiophene ring and the spirocyclic structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The bromine atom on the thiophene ring could potentially be involved in various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some potential properties can be inferred from similar compounds. For example, “{7-oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride” is a powder at room temperature .

Properties

IUPAC Name

4-bromo-N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2S/c14-9-7-10(18-8-9)12(16)15-11-1-2-13(11)3-5-17-6-4-13/h7-8,11H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQHRKHFCGWFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC(=CS3)Br)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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